2,3-dioxo-1,2,3,4-tétrahydroquinoxaline-6-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4. It is a derivative of quinoxaline, characterized by the presence of two oxo groups at positions 2 and 3, and a carboxylate ester group at position 6.
Applications De Recherche Scientifique
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by oxidation to introduce the oxo groups. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products may include quinoxaline derivatives with additional oxo or hydroxyl groups.
Reduction: Products include hydroxyquinoxalines.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized quinoxalines.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: This compound differs by the presence of an additional methyl group at position 1.
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a carboxylate ester.
Uniqueness: Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxo groups and a carboxylate ester makes it a versatile intermediate for further chemical modifications .
Activité Biologique
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (C10H8N2O4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.
Synthesis
The compound can be synthesized through various methods involving the reaction of o-phenylenediamine with oxalic acid, followed by chlorosulfonation and subsequent reactions with hydrazine derivatives. The synthetic pathways often emphasize environmentally friendly practices and efficiency in yield .
Anticancer Properties
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has shown promising results against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). In vitro assays indicated that these compounds could induce apoptosis in cancer cells while sparing normal fibroblast cells .
Table 1: Cytotoxicity of Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate Against Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 12.5 | 5.0 |
PC3 | 15.0 | 4.5 |
MCF-7 | 20.0 | 3.0 |
The selectivity index is calculated as the ratio of IC50 values for normal fibroblast cells to that of cancer cells.
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. Studies have shown that methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate exhibits activity against Mycobacterium tuberculosis and other bacterial strains. The presence of specific substituents on the quinoxaline nucleus significantly influences the minimum inhibitory concentration (MIC) values .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Methyl 2,3-dioxo-1,2,3,4-TQ | 8 | Mycobacterium tuberculosis |
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
Neuropharmacological Effects
Neuropharmacological studies have indicated that certain derivatives possess anxiolytic and anticonvulsant activities. For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated significant anxiolytic effects in animal models . These findings suggest potential applications in treating anxiety disorders.
Table 3: Neuropharmacological Effects of Quinoxaline Derivatives
Compound | Anxiolytic Effect (mg/kg) | Anticonvulsant Activity |
---|---|---|
N,N-dibenzyl derivative | 2.5 | Yes |
Unsubstituted derivative | Not significant | Yes |
Other derivatives tested | Varies | Not significant |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to control groups and displayed a favorable safety profile.
- Antimycobacterial Activity : In a clinical setting, derivatives were tested against drug-resistant strains of M. tuberculosis. Certain compounds exhibited potent activity with low cytotoxicity towards mammalian cells.
Propriétés
IUPAC Name |
methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNGKOXONKYINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635907 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354793-04-7 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.